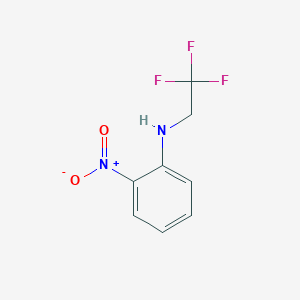
(2-Nitro-phenyl)-(2,2,2-trifluoro-ethyl)-amine
Número de catálogo B1368098
Peso molecular: 220.15 g/mol
Clave InChI: CMCASRDSMVLOKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08981113B2
Procedure details


A mixture of 1-fluoro-2-nitro-benzene (1.55 g, 11.0 mmol), 2,2,2-trifluoro-ethylamine (3.27 g, 33.0 mmol) and DMSO (4.5 mL) was heated at 120° C. for 24 h. The resulting mixture was poured onto ice/H2O and the resultant precipitate was collected by filtration, washed with H2O and hexanes to yield (2-nitro-phenyl)-(2,2,2-trifluoro-ethyl)-amine MS 221 (M+1)+.



Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[F:11][C:12]([F:16])([F:15])[CH2:13][NH2:14]>CS(C)=O>[N+:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:14][CH2:13][C:12]([F:16])([F:15])[F:11])([O-:10])=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.55 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
3.27 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CN)(F)F
|
|
Name
|
|
|
Quantity
|
4.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting mixture was poured onto ice/H2O
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resultant precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O and hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)NCC(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
